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Compound of Interest

Compound Name:
2-(2-bromophenyl)-N-

methylethanamine

CAS No.: 915025-70-6

Cat. No.: B3166913

Get Quote

Technical Monograph: 2-(2-Bromophenyl)-N-
methylethanamine[1]
Executive Summary
2-(2-Bromophenyl)-N-methylethanamine is a secondary aliphatic amine and a structural

derivative of phenethylamine. Characterized by an ortho-positioned bromine atom on the

phenyl ring and an N-methyl substitution, this compound serves as a critical intermediate in the

synthesis of heterocycles (e.g., tetrahydroisoquinolines) and as a pharmacological probe for

investigating steric tolerance in monoaminergic receptors, particularly Trace Amine-Associated

Receptor 1 (TAAR1) and serotonergic subtypes.

This guide provides a comprehensive technical analysis of the compound, including validated

identifiers, physiochemical properties, robust synthesis protocols, and structural

characterization data.[1]
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The precise identification of 2-(2-bromophenyl)-N-methylethanamine is critical due to the

existence of positional isomers (3-bromo and 4-bromo derivatives).

Table 1: Core Identifiers
Parameter Value

Chemical Name 2-(2-Bromophenyl)-N-methylethanamine

CAS Number (Free Base) 915025-70-6

CAS Number (HCl Salt) 1067237-68-6

PubChem CID 11964124

Molecular Formula C₉H₁₂BrN

Molecular Weight 214.10 g/mol

SMILES CNCCC1=CC=CC=C1Br

InChI Key PBWMDNDMVICFTB-UHFFFAOYSA-N

Synonyms o-Bromo-N-methylphenethylamine; amine

Physiochemical Properties
Understanding the physiochemical profile is essential for assay design and formulation. The

ortho-bromo substituent significantly influences lipophilicity and steric volume compared to the

unsubstituted parent N-methylphenethylamine (NMPEA).

Table 2: Physiochemical Profile
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Property
Value
(Experimental/Predicted)

Context

LogP 2.42 (Pred)
Moderate lipophilicity; blood-

brain barrier penetrant.

pKa (Base) ~9.5 (Pred)

Exists predominantly as a

cation at physiological pH

(7.4).

Polar Surface Area (PSA) 12.0 Å²
Low PSA indicates high

membrane permeability.

Boiling Point ~255°C (760 mmHg)

High boiling point; vacuum

distillation required for

purification.

Solubility Soluble in EtOH, DMSO, DCM

Free base is an oil; HCl salt is

a crystalline solid soluble in

water.

Synthesis & Manufacturing
Two primary routes are recommended for the synthesis of 2-(2-bromophenyl)-N-
methylethanamine. Route A (Reductive Amination) is preferred for high-throughput synthesis,

while Route B (Amide Reduction) offers higher regiocontrol and scalability.

Figure 1: Synthesis Pathways
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Caption: Figure 1. Dual synthetic pathways.[2][3][4] Route A (top) utilizes reductive amination.

[1] Route B (bottom) utilizes amide reduction.

Protocol A: Reductive Amination (Standard)
Reagents: 2-Bromophenylacetaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq),

Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

Procedure:

Dissolve aldehyde in DCE under N₂ atmosphere.

Add methylamine solution and stir for 30 min to form the imine/hemiaminal.

Add STAB portion-wise at 0°C. Warm to RT and stir for 4-12 hours.

Quench: Add sat. NaHCO₃. Extract with DCM.

Purification: Acid-base extraction yields the free base. Convert to HCl salt using 1M HCl in

Et₂O for long-term storage.

Protocol B: Amide Reduction (Scalable)
Step 1 (Amide Formation): React 2-bromophenylacetic acid with thionyl chloride to form the

acid chloride, then treat with aqueous methylamine to yield N-methyl-2-(2-

bromophenyl)acetamide.

Step 2 (Reduction):

Suspend the amide in anhydrous THF.

Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C.

Reflux for 4 hours.

Workup: Carefully quench with MeOH, then 6M HCl. Reflux for 1 hour to break the boron-

amine complex. Basify with NaOH and extract.
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Pharmacological Context & SAR
The 2-bromo substitution introduces a significant steric clash ("ortho effect") that alters the

binding conformation compared to the flexible parent phenethylamine.

Structure-Activity Relationship (SAR) Logic
Steric Hindrance: The bromine atom at the 2-position restricts rotation around the phenyl-

ethyl bond, potentially locking the molecule in a conformation that favors specific receptor

subtypes (e.g., 5-HT₂ family vs. TAAR1).

Metabolic Stability: The halogen blocks metabolic hydroxylation at the ortho position, a

common degradation pathway for phenethylamines.

Lipophilicity: The bromine increases LogP, enhancing CNS penetration relative to the non-

halogenated analog.

Figure 2: SAR Decision Tree
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Caption: Figure 2. Structural modification impact analysis comparing ortho- and para-

substitution.

Analytical Characterization
To validate the synthesis of 2-(2-bromophenyl)-N-methylethanamine, the following spectral

signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz)
Aromatic Region: Four distinct protons due to asymmetry. Look for a doublet (~7.5 ppm)

corresponding to the H-3 proton adjacent to the bromine.

Aliphatic Region:

N-Methyl: Singlet at ~2.45 ppm (3H).

Ethylene Bridge: Two triplets (or multiplets) at ~2.90 ppm (benzylic CH₂) and ~3.05 ppm

(N-CH₂).

Mass Spectrometry (LC-MS)
Ionization: ESI+

Molecular Ion: [M+H]⁺ = 214.0/216.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Fragmentation: Loss of methylamine (m/z ~31) is a common neutral loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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